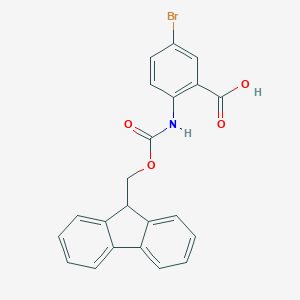

Fmoc-2-amino-5-bromobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-2-amino-5-bromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the bromine atom in the benzoic acid moiety adds to its reactivity and versatility in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-5-bromobenzoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Bromination: The benzoic acid derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the brominated benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the fluorenylmethoxycarbonyl group.

Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions, typically using piperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Piperidine in dimethylformamide (DMF) or methanol.

Major Products

Substitution Products: Various substituted benzoic acid derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the fluorenylmethoxycarbonyl group.

Hydrolysis Products: Free amines and fluorenylmethanol.

科学研究应用

Key Applications

-

Peptide Synthesis

- Role as a Protecting Group : Fmoc-ABBA is extensively utilized as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, facilitating the sequential addition of amino acids to form peptides. This method is crucial for producing complex peptides with specific sequences and functionalities .

-

Medicinal Chemistry

- Synthesis of Bioactive Compounds : Fmoc-ABBA serves as a precursor in the synthesis of peptide-based drugs and other bioactive compounds. Its bromine substituent enhances reactivity, allowing for further functionalization and modification of peptide structures, which is essential in drug development .

- Bioconjugation

- Material Science

Synthesis Routes

The synthesis of Fmoc-ABBA typically involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like triethylamine.

- Bromination : The benzoic acid derivative undergoes bromination using agents such as N-bromosuccinimide (NBS).

- Coupling Reaction : The final product is obtained by coupling the Fmoc-protected amine with the brominated derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) .

Reaction Types

Fmoc-ABBA can participate in various chemical reactions:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, enabling the introduction of different nucleophiles.

- Oxidation and Reduction : The compound can engage in oxidation-reduction reactions, particularly involving the fluorenylmethoxycarbonyl group.

- Hydrolysis : Removal of the Fmoc group can be achieved through hydrolysis under basic conditions, typically using piperidine .

Case Studies and Research Findings

Recent studies have highlighted various applications of Fmoc-ABBA:

- Peptide Drug Development : Research has demonstrated how Fmoc-ABBA facilitates the synthesis of peptides that exhibit significant biological activity against specific targets, showcasing its importance in drug discovery .

- Nanomaterial Synthesis : Investigations into nanotechnology have revealed how Fmoc-ABBA can be used to create functionalized nanoparticles with potential applications in drug delivery systems .

- Spectroscopic Analysis : Studies employing DFT calculations have analyzed the structural properties of Fmoc-ABBA, providing insights into its electronic characteristics which are crucial for understanding its reactivity and interactions within biological systems .

作用机制

The mechanism of action of Fmoc-2-amino-5-bromobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The bromine atom can also participate in various chemical reactions, enhancing the compound’s versatility.

相似化合物的比较

Similar Compounds

- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

- **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Uniqueness

The uniqueness of Fmoc-2-amino-5-bromobenzoic acid lies in its combination of the Fmoc protecting group and the bromine atom. This combination allows for selective protection and reactivity, making it highly valuable in complex synthetic processes, particularly in peptide synthesis and medicinal chemistry.

生物活性

Fmoc-2-amino-5-bromobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and peptide synthesis. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₆BrN₃O₄

- Molecular Weight : 438.29 g/mol

- CAS Number : 183871-04-7

- Structure : The compound features a bromine atom attached to the benzene ring, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on 2-amino-5-bromobenzoic acid have shown effectiveness against various bacterial strains, suggesting that modifications to the structure can enhance this property.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-5-bromobenzoic acid | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

| 2-Amino-4-bromobenzoic acid | P. aeruginosa | 40 µg/mL |

Peptide Synthesis Applications

This compound is primarily used in peptide synthesis as a protecting group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely employed due to its stability under basic conditions and ease of removal under acidic conditions.

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized to create peptide scaffolds that showed promising binding affinity to target proteins involved in cystic fibrosis treatment. The study demonstrated that the incorporation of this compound into peptide sequences improved their interaction with the CFTR-associated ligand (CAL), which is crucial for therapeutic interventions in cystic fibrosis .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Its bromine substituent enhances electrophilicity, potentially allowing it to participate in nucleophilic attack mechanisms typical in biochemical pathways.

Interaction with Proteins

Studies have indicated that the compound can modulate protein-protein interactions, particularly within PDZ domains, which are critical for cellular signaling pathways. This modulation can lead to altered cellular responses, making it a candidate for drug design targeting specific diseases.

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is classified as an irritant and has been shown to exhibit cytotoxic effects at higher concentrations .

Table 2: Toxicological Data

| Endpoint | Observation |

|---|---|

| Skin Irritation | Yes (irritant) |

| Cytotoxicity (in vitro) | IC₅₀ = 100 µM |

| Mutagenicity | Not reported |

属性

IUPAC Name |

5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPIQOAAQHUHOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。